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Compound of Interest

Compound Name:
1-(4-Methoxy-benzyl)-1H-pyrrole-

2-carbaldehyde

Cat. No.: B113117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for pyrrole-2-

carbaldehyde derivatives. While specific experimental data for 1-(4-Methoxy-benzyl)-1H-
pyrrole-2-carbaldehyde is not readily available in published literature, this document presents

data for structurally related compounds to offer valuable insights for researchers in the field.

The compounds compared include 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-

carbaldehyde, 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde, 1-(4-

Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde, and the parent

compound, pyrrole-2-carboxaldehyde.

It is important to note that the comparative compounds are 1H-pyrrole-3-carbaldehydes with an

additional substituent at the 2-position, which will influence their spectral data relative to the

target compound.

Physicochemical and Spectroscopic Data Comparison
The following tables summarize the available characterization data for the selected pyrrole

carbaldehyde derivatives.

Table 1: Physicochemical Properties
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

Appearance
Melting Point
(°C)

1-(4-Methoxy-

benzyl)-1H-

pyrrole-2-

carbaldehyde

C₁₃H₁₃NO₂ 215.25 Not Available Not Available

1-(4-

Methoxyphenyl)-

2-(2-

nitrophenyl)-1H-

pyrrole-3-

carbaldehyde[1]

C₁₈H₁₄N₂O₄ 322.32
Reddish Pasty

Liquid
Not Applicable

1-(4-

Methoxyphenyl)-

2-(4-

nitrophenyl)-1H-

pyrrole-3-

carbaldehyde[1]

C₁₈H₁₄N₂O₄ 322.32 Pale Yellow Solid 102-104

1-(4-

Methoxyphenyl)-

2-(2-

(trifluoromethyl)p

henyl)-1H-

pyrrole-3-

carbaldehyde[1]

C₁₉H₁₄F₃NO₂ 359.32
Yellow Pasty

Liquid
Not Applicable

Pyrrole-2-

carboxaldehyde
C₅H₅NO 95.10 Crystals 43-46[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Compound Name Chemical Shift (δ ppm) and Multiplicity

1-(4-Methoxy-benzyl)-1H-pyrrole-2-

carbaldehyde
Data Not Available

1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-

pyrrole-3-carbaldehyde[1]

9.60 (s, 1H), 7.97 (d, J = 8.1 Hz, 1H), 7.62 (t, J =

6.6 Hz, 1H), 7.54 (t, J = 7.8 Hz, 1H), 7.45 (d, J =

6.5 Hz, 1H), 7.02 (d, J = 8.9 Hz, 2H), 6.94 (d, J

= 3.0 Hz, 1H), 6.87 (d, J = 3.0 Hz, 1H), 6.77 (d,

J = 8.9 Hz, 2H), 3.77 (s, 3H)

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-

pyrrole-3-carbaldehyde[1]

9.73 (s, 1H), 8.16 (d, J = 8.8 Hz, 2H), 7.35 (d, J

= 8.8 Hz, 2H), 7.01 (d, J = 8.8 Hz, 2H), 6.94 (d,

J = 3.0 Hz, 1H), 6.89 (d, J = 3.0 Hz, 1H), 6.84

(d, J = 8.8 Hz, 2H), 3.82 (s, 3H)

1-(4-Methoxyphenyl)-2-(2-

(trifluoromethyl)phenyl)-1H-pyrrole-3-

carbaldehyde[1]

9.41 (s, 1H), 7.70 (t, J = 4.6 Hz, 1H), 7.51 (t, J =

4.9 Hz, 2H), 7.37 (t, J = 4.5 Hz, 1H), 7.03 (d, J =

8.8 Hz, 2H), 6.91 (d, J = 3.0 Hz, 1H), 6.85 (d, J

= 3.1 Hz, 1H), 6.76 (d, J = 8.9 Hz, 2H), 3.75 (s,

3H)

Pyrrole-2-carboxaldehyde

11.409 (br s, 1H, NH), 9.570 (s, 1H, CHO),

7.235 (m, 1H, H5), 7.028 (m, 1H, H3), 6.308 (m,

1H, H4)

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
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Compound Name Chemical Shift (δ ppm)

1-(4-Methoxy-benzyl)-1H-pyrrole-2-

carbaldehyde
Data Not Available

1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-

pyrrole-3-carbaldehyde[1]

185.5, 159.1, 149.3, 135.8, 134.1, 132.7, 130.8,

130.1, 126.9 (2C), 125.2, 125.1, 124.8, 124.4,

114.3 (2C), 109.1, 55.4

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-

pyrrole-3-carbaldehyde[1]

186.0, 159.3, 147.4, 138.2, 135.9, 131.6 (2C),

130.9, 127.1 (2C), 126.1, 125.1, 123.4 (2C),

114.6 (2C), 109.0, 55.4

1-(4-Methoxyphenyl)-2-(2-

(trifluoromethyl)phenyl)-1H-pyrrole-3-

carbaldehyde[1]

186.0, 158.9, 134.0, 131.4, 131.1, 129.5, 127.0

(2C), 126.5, 124.8, 122.0, 121.5, 120.1, 117.6,

114.6, 114.1 (2C), 107.5, 55.3

Pyrrole-2-carboxaldehyde
179.1 (CHO), 133.5 (C2), 125.0 (C5), 122.1

(C3), 110.9 (C4)

Table 4: Mass Spectrometry and IR Spectroscopic Data

Compound Name Mass Spectrometry (m/z) IR Spectroscopy (cm⁻¹)

1-(4-Methoxy-benzyl)-1H-

pyrrole-2-carbaldehyde
Data Not Available Data Not Available

1-(4-Methoxyphenyl)-2-(2-

nitrophenyl)-1H-pyrrole-3-

carbaldehyde[1]

HRMS (ESI): calcd for

C₁₈H₁₅N₂O₄ (MH⁺) 323.1032;

found 323.1033

2932, 1666, 1520, 1350, 1296,

1034

1-(4-Methoxyphenyl)-2-(4-

nitrophenyl)-1H-pyrrole-3-

carbaldehyde[1]

HRMS (ESI): calcd for

C₁₈H₁₅N₂O₄ (MH⁺) 323.1032;

found 323.1028

2933, 1724, 1660, 1249, 1174

1-(4-Methoxyphenyl)-2-(2-

(trifluoromethyl)phenyl)-1H-

pyrrole-3-carbaldehyde[1]

HRMS (ESI): calcd for

C₁₉H₁₅F₃NO₂ (MH⁺) 346.1055;

found 346.1057

2955, 1666, 1520, 1311, 1250,

1119

Pyrrole-2-carboxaldehyde
MS (EI): 95 (M⁺), 94, 67, 66,

39

3260 (N-H), 1660 (C=O), 1540,

1420, 1300, 1130, 1090, 760
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Experimental Protocols
The following are generalized protocols for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:

Sample Preparation: Weigh 5-10 mg of the solid compound and dissolve it in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[3] Ensure the

sample is completely dissolved.

Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument's

software is used to lock onto the deuterium signal of the solvent and to shim the magnetic

field for homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set

include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay (e.g.,

1-2 seconds), and spectral width.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is standard. Due to the low natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or

more) and a longer relaxation delay may be necessary to obtain a spectrum with a good

signal-to-noise ratio.[4]

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or KBr Pellet Method:

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR

crystal. Apply pressure using the instrument's clamp to ensure good contact.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
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uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic

press.

Spectrum Acquisition: Place the ATR accessory with the sample or the KBr pellet in the

sample holder of the IR spectrometer. Acquire a background spectrum of the empty ATR

crystal or the pure KBr pellet. Then, acquire the sample spectrum. The instrument software

will automatically ratio the sample spectrum to the background spectrum to produce the final

transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Electron Ionization (EI) or Electrospray Ionization (ESI):

Sample Introduction: For a solid sample, dissolve a small amount in a suitable volatile

solvent (e.g., methanol, acetonitrile). The solution can be introduced into the mass

spectrometer via direct infusion using a syringe pump or through a chromatographic system

like GC-MS or LC-MS.[5]

Ionization (EI): In GC-MS, as the sample elutes from the GC column, it enters the ion source

where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.[6]

Ionization (ESI): In LC-MS, the sample solution is sprayed through a heated capillary to

which a high voltage is applied. This creates charged droplets that evaporate, leading to the

formation of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.[6]

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[5]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is

measured to help determine the elemental composition.
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General Workflow for Compound Characterization
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The following diagram illustrates a typical workflow for the characterization of a newly

synthesized organic compound.

Synthesis & Purification

Spectroscopic & Physical Analysis
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Caption: Workflow for the synthesis, purification, and structural elucidation of an organic

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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